molecular formula C8H13N3 B2871447 (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine CAS No. 1779921-93-5

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine

Cat. No.: B2871447
CAS No.: 1779921-93-5
M. Wt: 151.213
InChI Key: FFKCXKUTCZAYDH-UHFFFAOYSA-N
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Description

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name

(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKCXKUTCZAYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of new drugs or as a probe to study biological pathways .

Medicine

In medicinal chemistry, (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is unique due to the specific positioning of its cyclopropyl and methyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C8H13N3, is being researched for various applications, including its role as a bioactive molecule and its therapeutic potential.

The synthesis of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine typically involves cyclization reactions using precursors such as 4-cyclopropyl-1-methyl-1H-pyrazole, formaldehyde, and ammonia under controlled conditions. Common solvents used in the synthesis include ethanol and methanol, and the process often requires reflux conditions to achieve optimal yields.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine interacts with specific molecular targets, which may include enzymes or receptors. This interaction can modulate biological pathways, making it a candidate for drug development.

2. Therapeutic Potential

Research indicates that this compound may serve as a lead for developing new pharmaceuticals, particularly in treating neuropsychiatric disorders. Its structure allows for modifications that can enhance its potency and selectivity towards specific biological targets .

Case Studies and Research Findings

Recent studies have explored the biological activities of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine in various contexts:

Case Study 1: PDE10A Inhibition

A study highlighted the development of compounds structurally related to (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine that act as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). These compounds demonstrated significant improvements in metabolic stability and oral bioavailability, which are critical for therapeutic applications .

Case Study 2: Antiparasitic Activity

Another investigation focused on optimizing pyrazole derivatives for antiparasitic activity against malaria parasites. The incorporation of polar functional groups was shown to enhance aqueous solubility while maintaining or improving metabolic stability and activity against Plasmodium falciparum . This suggests that similar strategies could be applied to improve the pharmacokinetic profile of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine.

Comparative Analysis

To better understand the unique properties of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine, a comparison with similar compounds is presented below:

Compound NameStructure CharacteristicsBiological Activity
(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamineDifferent cyclopropyl positionPotentially lower potency
1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochlorideSimilar core structure but different substituentsVaries based on substituent effects

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